7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H24 This compound is characterized by its complex structure, which includes multiple fused rings and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactions.
Biology: Research into its biological activity includes studying its interactions with enzymes and cellular components.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the activation or inhibition of specific enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: this compound is unique due to its specific structure, which includes additional methyl groups and a more complex ring system.
Properties
CAS No. |
75758-27-9 |
---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
7,12a-dimethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene |
InChI |
InChI=1S/C20H24/c1-14-6-5-7-16-15(14)9-10-18-17(16)11-13-20(2)12-4-3-8-19(18)20/h5-7,9-10,19H,3-4,8,11-13H2,1-2H3 |
InChI Key |
SUUQADHYPQNUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.